N-Chloromethanamine
Overview
Description
N-Chloromethanamine, also known as N-chloromethylamine, is a chemical compound with the molecular formula CH₄ClN. It is a colorless to pale yellow liquid that is soluble in water and organic solvents. This compound is known for its strong oxidizing properties and is used in various chemical synthesis processes .
Scientific Research Applications
N-Chloromethanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential effects on biological systems, particularly in the context of its oxidizing properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of fungicides, insecticides, and disinfectants.
Safety and Hazards
Mechanism of Action
Target of Action
N-Chloromethanamine is a highly reactive compound . It’s important to note that the targets can vary depending on the environmental conditions and the presence of other molecules.
Mode of Action
It’s known that this compound is a strong oxidizing agent , which suggests that it may interact with its targets by inducing oxidative stress, leading to various biochemical changes.
Pharmacokinetics
It’s known that the decomposition of this compound obeys a second-order equation in an aqueous base medium at an equimolar ratio of the reagents and a first-order equation in chloroform with excess base .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and reactivity can be affected by the solvent in which it is dissolved . It’s also known to be a strong oxidizing agent and has impact sensitivity, which means it can easily cause combustion and explosion . Therefore, it should be stored in a dry and well-ventilated place, away from fire and heat sources .
Biochemical Analysis
Cellular Effects
It is known that the decomposition of N-Chloromethanamine obeys a second order equation in an aqueous base medium and a first order equation in chloroform with excess base . This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its decomposition in different solvents. The activation energy of this compound decomposition in both solvents has been determined
Temporal Effects in Laboratory Settings
It is known that the decomposition of this compound obeys certain kinetic equations in different solvents .
Dosage Effects in Animal Models
Currently, there is no available information on the effects of different dosages of this compound in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Chloromethanamine can be synthesized by introducing chlorine gas into a cooled solution of methanamine (methylamine). The reaction is typically carried out at low temperatures to ensure safety and control . The general reaction is as follows: [ \text{CH}_3\text{NH}_2 + \text{Cl}_2 \rightarrow \text{CH}_3\text{NClH} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the same basic reaction but on a larger scale. The process requires strict control of temperature and chlorine gas flow to prevent any hazardous conditions. The product is then purified through distillation or other separation techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: N-Chloromethanamine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various nitrogen-containing compounds.
Reduction: It can be reduced to methanamine.
Substitution: It can participate in substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and other nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Various nitrogen oxides and other nitrogen-containing compounds.
Reduction: Methanamine.
Substitution: Depending on the nucleophile, different substituted amines can be formed.
Comparison with Similar Compounds
N-Chloromethanamine can be compared with other similar compounds such as:
N-Chloroethylamine: Similar in structure but with an ethyl group instead of a methyl group.
N-Chloropropylamine: Similar in structure but with a propyl group instead of a methyl group.
Uniqueness: this compound is unique due to its specific reactivity and the types of reactions it can undergo. Its strong oxidizing properties make it particularly useful in various chemical synthesis processes .
Properties
IUPAC Name |
N-chloromethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4ClN/c1-3-2/h3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJIABOUHLYVHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20210528 | |
Record name | Methanamine, N-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20210528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
65.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6154-14-9 | |
Record name | Methanamine, N-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006154149 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanamine, N-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20210528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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